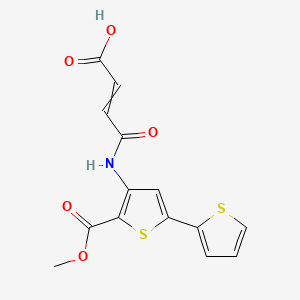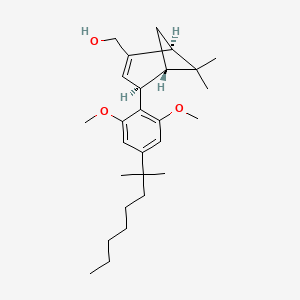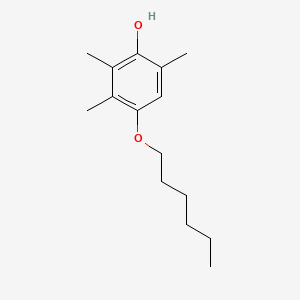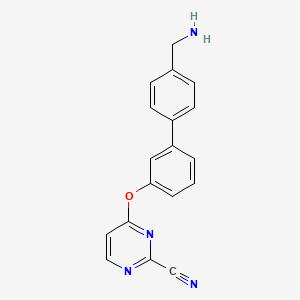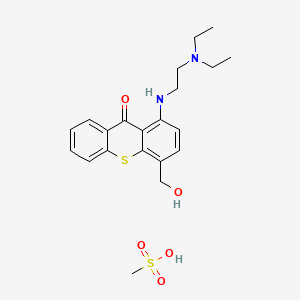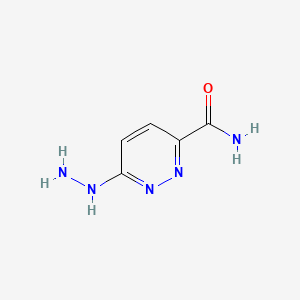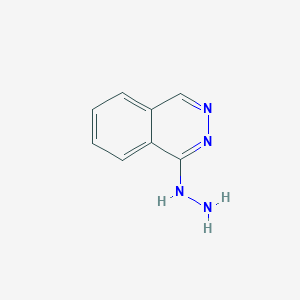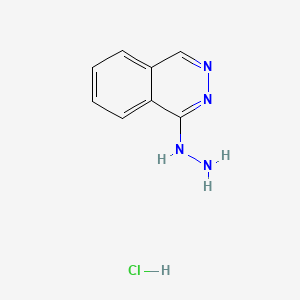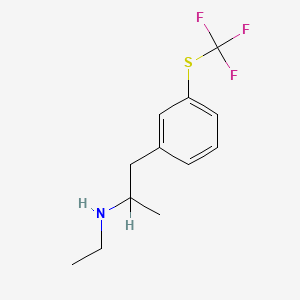
Tiflorex
概述
描述
Tiflorex, also known as flutiorex, is a phenylalkylamine derivative that was developed as an anorectic agent in the 1970s. It is structurally related to fenfluramine and 4-MTA. This compound acts as a central nervous system stimulant and was primarily investigated for its potential to suppress appetite .
准备方法
合成路线和反应条件
替氟雷克斯的合成涉及几个关键步骤:
罗森蒙德还原: 该过程首先从 3-(三氟甲基硫)苯甲酰氯还原为 3-(三氟甲基硫)苯甲醛开始。
亨利反应: 苯甲醛与硝基乙烷发生亨利反应,形成 1-(2-硝基丙-1-烯-1-基)-3-(三氟甲基硫基)苯。
官能团互变异构 (FGI): 使用浓盐酸中的铁催化剂,将硝基化合物转化为 1-(3'-三氟甲基硫基苯基)-2-丙酮。
工业生产方法
化学反应分析
反应类型
替氟雷克斯经历了几种类型的化学反应,包括:
氧化: 替氟雷克斯可以被氧化形成各种代谢产物。
还原: 中间阶段的硝基可以被还原为胺。
取代: 三氟甲基硫基可以参与取代反应。
常用试剂和条件
氧化: 可以使用常见的氧化剂,如高锰酸钾或三氧化铬。
还原: 铁催化剂和盐酸用于硝基的还原。
取代: 各种亲核试剂可用于涉及三氟甲基硫基的取代反应。
主要产物
这些反应形成的主要产物包括中间体,如 3-(三氟甲基硫)苯甲醛和 1-(3'-三氟甲基硫基苯基)-2-丙酮,最终生成产物替氟雷克斯 .
科学研究应用
替氟雷克斯已被研究用于各种科学研究应用:
作用机制
替氟雷克斯的确切作用机制尚未得到广泛研究。与芬氟拉明等类似化合物一样,它们充当选择性5-羟色胺释放剂和 5-HT2 受体激动剂。 替氟雷克斯很可能通过类似的途径发挥作用,影响 5-羟色胺水平和受体活性以抑制食欲 .
相似化合物的比较
类似化合物
芬氟拉明: 充当 5-羟色胺释放剂和 5-HT2 受体激动剂,用作食欲抑制剂。
去甲芬氟拉明: 芬氟拉明的代谢产物,具有类似的药理作用。
4-MTA: 一种与替氟雷克斯结构相似的兴奋剂和 5-羟色胺释放剂.
替氟雷克斯的独特性
替氟雷克斯的独特性在于其三氟甲基硫基,与其他食欲抑制剂相比,它增强了其亲脂性和代谢稳定性。 这种结构特征使替氟雷克斯在抑制食欲方面更有效,并且在临床应用中可能更有效 .
属性
CAS 编号 |
59173-25-0 |
|---|---|
分子式 |
C12H16F3NS |
分子量 |
263.32 g/mol |
IUPAC 名称 |
N-ethyl-1-[3-(trifluoromethylsulfanyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C12H16F3NS/c1-3-16-9(2)7-10-5-4-6-11(8-10)17-12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3 |
InChI 键 |
HNONSDNCRNUTCT-UHFFFAOYSA-N |
SMILES |
CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F |
规范 SMILES |
CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F |
外观 |
Solid powder |
Key on ui other cas no. |
59173-25-0 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
flutiorex flutiorex hydrochloride, (+-)-isomer flutiorex, (+)-isomer flutiorex, (-)-isomer SL 72340 tiflorex |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
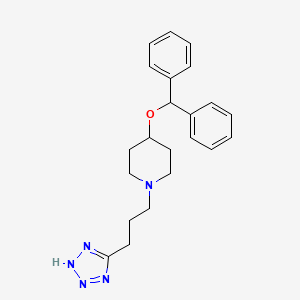
![3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid](/img/structure/B1673414.png)
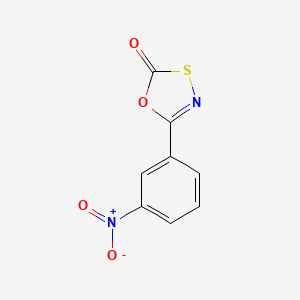
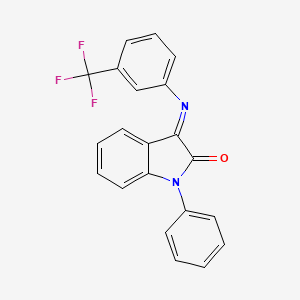
![4-methyl-8-phenoxy-1-(2-phenylethyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1673418.png)
